3-(Morpholinosulfonyl)aniline

Overview

Description

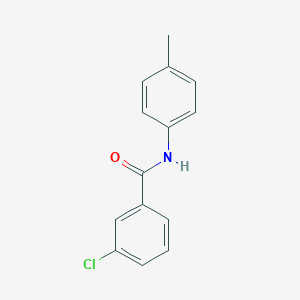

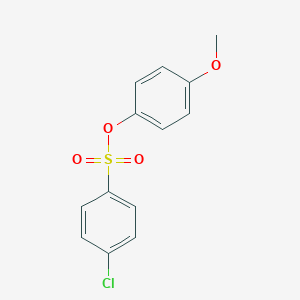

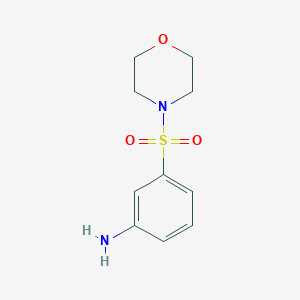

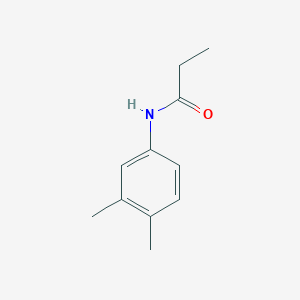

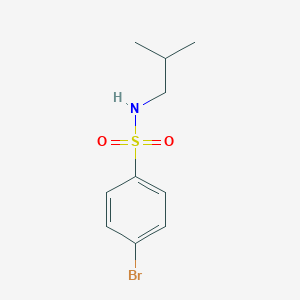

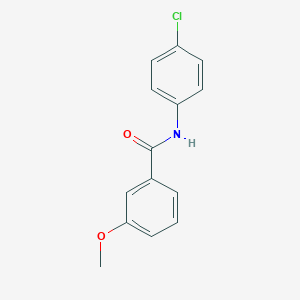

3-(Morpholinosulfonyl)aniline is a chemical compound with the molecular formula C10H14N2O3S . It has an average mass of 242.295 Da and a monoisotopic mass of 242.072510 Da . It is a useful research chemical .

Molecular Structure Analysis

The molecular structure of 3-(Morpholinosulfonyl)aniline consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

3-(Morpholinosulfonyl)aniline has a melting point of 132 °C and a predicted boiling point of 456.6±55.0 °C . Its predicted density is 1.360±0.06 g/cm3 . It is a solid at room temperature and has an off-white color .Scientific Research Applications

Anticancer Activity : A compound containing morpholine, aniline, and glycylglycinate methyl ester, using s-triazine as a scaffold, demonstrated significant cytotoxicity against MCF-7 breast cancer cells. This compound was also found to induce cell cycle arrest and apoptosis in these cells, suggesting potential as a therapeutic drug for hormone receptor-positive breast cancer (Malebari et al., 2021).

Antimicrobial Activities : 3-Fluoro-4-(morpholin-4-yl)aniline and its derivatives showed good antitubercular activities. These compounds, derived from 3,4-difluoronitrobenzene, demonstrate potential in treating bacterial infections (Başoğlu et al., 2012).

Dielectric Studies : The interaction between molecules of anisole with morpholine and aniline was studied to understand dielectric parameters. This research provides insights into the systematic change in dielectric parameters with concentration and temperature (Parthipan & Thenappan, 2008).

Inhibitors of Src Kinase Activity : Optimization of 4-phenylamino-3-quinolinecarbonitriles, including derivatives with 3-(morpholin-4-yl)aniline, led to potent inhibitors of Src kinase activity. These compounds show promise in inhibiting Src-mediated cell proliferation, which is crucial for cancer treatment (Boschelli et al., 2001).

Design and Synthesis of Antimicrobial Agents : Derivatives of (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline were synthesized and evaluated for in vitro antimicrobial activity. Some derivatives exhibited significant activity against bacterial and fungal strains, highlighting their potential in antimicrobial applications (Subhash & Bhaskar, 2020).

Transfer Hydrogenation of Functionalised Nitroarenes : Studies on the chemoselective catalytic reduction of nitro compounds to functionalized anilines, including morpholine derivatives, are crucial for the synthesis of various chemicals like dyes, pharmaceuticals, and agrochemicals (Jagadeesh et al., 2015).

Safety And Hazards

The safety data sheet for aniline, a related compound, indicates that it is a combustible liquid and may cause an allergic skin reaction . It can cause serious eye damage and may cause drowsiness or dizziness . It is suspected of causing genetic defects and cancer, and can cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

The 3-(morpholinosulfonyl)aniline moiety of a compound has been found to inhibit the interaction between the PRRSV glycoprotein and the CD163-SRCR5 domain . This suggests that 3-(morpholinosulfonyl)aniline and related compounds could be used to develop new strategies to prevent PRRSV infection in pigs .

properties

IUPAC Name |

3-morpholin-4-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c11-9-2-1-3-10(8-9)16(13,14)12-4-6-15-7-5-12/h1-3,8H,4-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFOJDYRQYJURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339882 | |

| Record name | 3-(morpholinosulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Morpholinosulfonyl)aniline | |

CAS RN |

22184-97-0 | |

| Record name | 3-(morpholinosulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(morpholine-4-sulfonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of targeting the interaction between PRRSV and the CD163 receptor?

A1: PRRSV is a significant pathogen in pigs, causing substantial economic losses to the swine industry worldwide. The virus infects pigs by binding to the CD163 receptor on the surface of specific pig cells. [, ] Blocking this interaction is a promising strategy to prevent PRRSV infection. The research highlights the potential of small molecules, like those within the 3-(morpholinosulfonyl)aniline family, to inhibit this crucial virus-receptor interaction and potentially offer a therapeutic approach against PRRSV. [, ]

Q2: How effective were the tested compounds in blocking PRRSV infection in vitro?

A2: While the provided abstracts do not specify the exact efficacy of 3-(morpholinosulfonyl)aniline or related compounds, they mention that these small molecules successfully blocked the interaction between PRRSV and the CD163 receptor. [, ] Additionally, the research indicates that these compounds inhibited PRRSV infection in pig cells in vitro, highlighting their potential as antiviral agents. Further research, including specific efficacy data and in vivo studies, is needed to fully evaluate their therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B185210.png)